molecular formula C17H14O3 B073800 1,5-Diphenylpentane-1,3,5-trione CAS No. 1467-40-9

1,5-Diphenylpentane-1,3,5-trione

Cat. No. B073800
CAS RN: 1467-40-9
M. Wt: 266.29 g/mol
InChI Key: MUNGMRPYTCHBFX-UHFFFAOYSA-N
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Description

1,5-Diphenylpentane-1,3,5-trione, also known as 1,3-Dibenzoylacetone, is a symmetrical triketone . It is a potential tridentate ligand and forms complexes with transition metals, lanthanides, and actinides . It acts as a ligand and forms a binuclear cobalt complex with CoCl2.6H2O .


Synthesis Analysis

The synthesis of 1,5-Diphenylpentane-1,3,5-trione can be achieved by the condensation reaction between ethyl benzoate and benzoyl acetone . Another approach suggested is the synthesis from acetophenone. Condensation of acetophenone enolate-anion with phosgene should give the triketone, which in turn may be reduced by a proper reagent into the target product .


Molecular Structure Analysis

The crystal structure of 1,5-diphenylpentane-1,3,5-trione was determined to be C17F14O3, M266.14, orthorhombic, space group Pbca . The structure was solved by direct methods and refined to a final R value of 0.040 for 1539 unique reflections . The molecules of the compound are found in the dienol form .


Chemical Reactions Analysis

1,5-Diphenylpentane-1,3,5-trione reacts with [Pt (CO3) (PPh3)2] in warm ethanol to afford the dienediolate complex . The equilibrium constants for the proton reactions of 1,5-diphenylpentane-1,3,5-trione have been determined in methanol–water solutions (70:30 v/v) using potentiometric and spectrophotometric methods .


Physical And Chemical Properties Analysis

The melting point of 1,5-Diphenylpentane-1,3,5-trione is 107-109 °C . Its density is 1.172 g/cm3 . The molecular weight is 266.29 .

Safety And Hazards

1,5-Diphenylpentane-1,3,5-trione is classified as a combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Future Directions

1,5-Diphenylpentane-1,3,5-trione is a versatile triketone used for the synthesis of heterocyclic compounds and the preparation of complexes with transition metals . Future research could explore its potential applications in these areas. Additionally, the transformation of 1,5-diphenylpentane-1,3,5-trione into various pyridin-4(1H)-ones and pyrano[3,2-c]pyridin-4-ones using DMFDMA and DMADMA has been demonstrated , suggesting potential future directions for the compound’s use in synthesis.

properties

IUPAC Name

1,5-diphenylpentane-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-15(11-16(19)13-7-3-1-4-8-13)12-17(20)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNGMRPYTCHBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061712
Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diphenylpentane-1,3,5-trione

CAS RN

1467-40-9
Record name 1,5-Diphenyl-1,3,5-pentanetrione
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Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Record name 1,3-Dibenzoylacetone
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Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Record name 1,3-Dibenzoylacetone
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